molecular formula C11H23ClO B13704884 1-(Chloromethoxy)decane

1-(Chloromethoxy)decane

Cat. No.: B13704884
M. Wt: 206.75 g/mol
InChI Key: ZVPATVLKXLILJE-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)decane is an organic compound with the molecular formula C11H23ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is further bonded to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-(Chloromethoxy)decane can be synthesized through several methods. One common synthetic route involves the reaction of decanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.

Industrial production methods may involve the use of chloromethylation reagents like 1,4-bis(chloromethoxy)butane, which is non-carcinogenic and inexpensive . The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a solvent like dichloromethane (CH2Cl2) at room temperature for several hours .

Chemical Reactions Analysis

1-(Chloromethoxy)decane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-(methoxy)decane.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of this compound can yield decanol and other related alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)decane exerts its effects involves the interaction of the chlorine atom with nucleophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-(Chloromethoxy)decane can be compared with other chlorinated ethers such as 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne. These compounds share similar chemical properties but differ in their reactivity and applications. For example, 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne are used in the synthesis of imidothioates, which have different biological activities compared to the derivatives of this compound .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes

Properties

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-(chloromethoxy)decane

InChI

InChI=1S/C11H23ClO/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-11H2,1H3

InChI Key

ZVPATVLKXLILJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCl

Origin of Product

United States

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